6-(Benzyloxy)-4-bromopyridine-2-sulfonyl chloride
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Overview
Description
6-(Benzyloxy)-4-bromopyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyloxy group at the 6th position, a bromine atom at the 4th position, and a sulfonyl chloride group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-4-bromopyridine-2-sulfonyl chloride typically involves multiple steps. One common method starts with the bromination of 6-(Benzyloxy)pyridine to introduce the bromine atom at the 4th position. This is followed by the sulfonylation of the resulting 4-bromo-6-(benzyloxy)pyridine to introduce the sulfonyl chloride group at the 2nd position. The reaction conditions often involve the use of reagents such as bromine, sulfuryl chloride, and appropriate solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-4-bromopyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.
Coupling Reactions: The sulfonyl chloride group can participate in coupling reactions with amines or alcohols to form sulfonamides or sulfonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Typical reaction conditions involve the use of solvents such as dichloromethane, toluene, and acetonitrile .
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, sulfonamides, sulfonate esters, and oxidized benzyloxy derivatives .
Scientific Research Applications
6-(Benzyloxy)-4-bromopyridine-2-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is utilized in the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-4-bromopyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The benzyloxy group can undergo oxidation, affecting the overall reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 6-(Benzyloxy)pyridine
- 4-Bromo-6-(benzyloxy)pyridine
- 2-Sulfonyl chloride pyridine derivatives
Uniqueness
6-(Benzyloxy)-4-bromopyridine-2-sulfonyl chloride is unique due to the combination of functional groups present on the pyridine ring.
Properties
Molecular Formula |
C12H9BrClNO3S |
---|---|
Molecular Weight |
362.63 g/mol |
IUPAC Name |
4-bromo-6-phenylmethoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C12H9BrClNO3S/c13-10-6-11(15-12(7-10)19(14,16)17)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
ZQJPVEJTQUHQAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CC(=C2)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
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